6-Fluoropyridine-3-sulfonyl fluoride
Description
Contextual Significance of Fluorinated Heterocycles in Modern Organic Synthesis
The introduction of fluorine atoms into heterocyclic compounds is a key strategy in modern medicinal chemistry. tandfonline.comrsc.org Fluorine's high electronegativity and small size can dramatically alter a molecule's physical, chemical, and biological properties. numberanalytics.com Incorporating fluorine can enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets. tandfonline.comnumberanalytics.com These advantages have led to a significant number of pharmaceuticals and agrochemicals containing fluorine, with estimates suggesting that 20-30% of pharmaceuticals and 30-40% of agrochemicals feature this element. numberanalytics.com Fluorinated heterocycles are crucial scaffolds that combine the structural benefits of the heterocyclic ring with the property-enhancing effects of fluorine, making them vital in the development of new drugs and advanced materials. rsc.orgresearchgate.netnih.gov
Strategic Importance of Sulfonyl Fluoride (B91410) Moieties as Versatile Reactive Hubs
The sulfonyl fluoride (-SO₂F) group is increasingly recognized as a superior alternative to the more traditional sulfonyl chloride. acs.org Sulfonyl fluorides exhibit remarkable stability, resisting hydrolysis, oxidation, and reduction, which allows them to be carried through multi-step syntheses. nih.govmdpi.com Despite this stability, their reactivity can be "unleashed" under specific conditions, making them excellent electrophiles. nih.gov
This unique balance of stability and latent reactivity is the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has established sulfonyl fluorides as reliable "click" reagents. imperial.ac.uk The SuFEx reaction allows for the efficient and reliable formation of connections with various nucleophiles. ccspublishing.org.cnrhhz.net In the realm of chemical biology, sulfonyl fluorides have emerged as valuable covalent probes and inhibitors, capable of forming stable bonds with nucleophilic amino acid residues like serine, tyrosine, and lysine (B10760008) in proteins. nih.govccspublishing.org.cnenamine.net
Overview of Research Trajectories for 6-Fluoropyridine-3-sulfonyl Fluoride and Related Derivatives
Research involving this compound focuses on its synthesis and its application as a versatile building block. The compound combines the beneficial properties of a fluoropyridine ring with the reactive potential of the sulfonyl fluoride group.
Synthesis strategies for related heterocyclic sulfonyl fluorides often involve a two-step process: the oxidation of a thiol to a sulfonyl chloride intermediate, followed by a fluoride-chloride exchange. mdpi.comccspublishing.org.cn Other methods for creating sulfonyl fluorides include starting from sulfonic acids or utilizing electrochemical synthesis from thiols and disulfides. rhhz.netnih.gov The presence of the fluorine atom on the pyridine (B92270) ring can influence the electronic properties of the sulfonyl fluoride group, enhancing its electrophilicity.
Derivatives of this compound are being explored for their potential as covalent inhibitors of enzymes, particularly proteases. The sulfonyl fluoride moiety can form irreversible bonds with catalytic serine residues. Furthermore, the fluoropyridine scaffold is a common feature in bioactive compounds, and modifications of this structure are a key strategy in drug development. For instance, various 3-fluoropyridine (B146971) derivatives are synthesized to explore their potential as antibacterial agents. acs.orgmdpi.com
Below is a table detailing the molecular properties of the parent compound, 6-Fluoropyridine-3-sulfonyl chloride, from which the fluoride is often derived.
| Property | Value |
| Molecular Formula | C₅H₃ClFNO₂S |
| Molecular Weight | 195.599 g/mol |
| Boiling Point | 307.0±22.0 °C at 760 mmHg |
| Density | 1.6±0.1 g/cm³ |
| Flash Point | 139.5±22.3 °C |
Data sourced from reference chemsrc.com
The following table provides an overview of common synthetic precursors for sulfonyl fluorides, highlighting the versatility of synthetic routes.
| Starting Material | Key Transformation |
| Sulfonyl Chlorides | Halide Exchange (e.g., with KF, KHF₂) mdpi.comnih.gov |
| Thiols/Disulfides | Oxidative Chlorination followed by Halide Exchange mdpi.comccspublishing.org.cn |
| Sulfonic Acids | In-situ generation of sulfonyl chloride, then Halide Exchange rhhz.net |
| Grignard Reagents | Reaction with Sulfuryl Fluoride (SO₂F₂) mdpi.com |
| Aryl Halides | Divergent synthesis to access arylsulfur(VI) fluorides researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
6-fluoropyridine-3-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQBBJRSNPUGMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Fluoropyridine 3 Sulfonyl Fluoride and Analogues
Direct Construction of Pyridine-Sulfonyl Fluoride (B91410) Scaffolds
The direct formation of the C-SO2F bond on a pyridine (B92270) ring represents an elegant and efficient approach, often providing access to the target compounds in a single step from readily available precursors.
Radical chemistry has emerged as a powerful tool for the formation of sulfonyl fluorides. researchgate.net These methods often involve the generation of a fluorosulfonyl radical (•SO2F), which can then be trapped by a suitable pyridine-based substrate. researchgate.net The fluorosulfonyl radical itself is highly active, though its generation can be challenging due to the high bond dissociation energy of the S(VI)-F bond in precursors like sulfuryl fluoride (SO2F2). researchgate.net
Alternative strategies focus on generating sulfonyl radicals from precursors such as sulfonyl hydrazides, which, in the presence of a fluorine source like Selectfluor, can capture a fluorine atom to yield the desired sulfonyl fluoride. rhhz.net Another approach involves the addition of a trifluoromethyl radical (CF3•) to allylsulfonic acid derivatives, which subsequently undergo β-fragmentation to produce substituted sulfonyl radicals. nih.gov These radicals can then add to alkynes to form highly functionalized alkenylsulfonyl fluorides. nih.gov While the direct radical fluorosulfonylation of pyridine itself is a specialized reaction, these principles are broadly applicable to the synthesis of heteroaromatic sulfonyl fluorides.
Electrochemical methods offer a mild and environmentally benign route to sulfonyl fluorides, avoiding the need for stoichiometric chemical oxidants. nih.govnih.gov A common strategy involves the anodic oxidation of widely available starting materials like thiols or disulfides in the presence of an inexpensive and safe fluoride source, such as potassium fluoride (KF). nih.govresearchgate.net This oxidative coupling has been successfully applied to a broad range of substrates, including various heteroaryl thiols, demonstrating its utility for preparing compounds analogous to 6-fluoropyridine-3-sulfonyl fluoride. nih.govresearchgate.net
The reaction is typically performed using simple graphite (B72142) and stainless steel electrodes. nih.gov The addition of pyridine as a base and the use of a biphasic solvent system, such as acetonitrile (B52724) and aqueous HCl, have been shown to be highly effective. nih.govacs.org Mechanistic studies suggest the involvement of radical intermediates in the electrochemical process. nih.govacs.org Another electrochemical approach utilizes sulfonyl hydrazides as the starting material in the presence of Et3N·3HF. rsc.org
Table 1: Examples of Electrochemical Sulfonyl Fluoride Synthesis from Thiols This table is interactive and can be sorted by clicking on the headers.
| Starting Thiol/Disulfide | Fluoride Source | Conditions | Yield | Reference |
|---|---|---|---|---|
| 2-Mercapto-4,6-dimethylpyrimidine | KF (5 equiv) | Pyridine (1 equiv), CH3CN/1 M HCl, C/Fe electrodes, 20 mA, 12 h | 74% | nih.govacs.org |
| Thiophenol | KF (5 equiv) | Pyridine (1 equiv), CH3CN/1 M HCl, 10 mmol scale | 99% | researchgate.net |
| 4-Methoxythiophenol | KF (5 equiv) | Pyridine (1 equiv), CH3CN/1 M HCl | 96% | acs.org |
| 4-(Trifluoromethyl)thiophenol | KF (5 equiv) | Pyridine (1 equiv), CH3CN/1 M HCl | 91% | acs.org |
Transition metals, particularly palladium and copper, are frequently employed to catalyze the formation of carbon-sulfur and carbon-fluorine bonds, which are key to constructing pyridine-sulfonyl fluoride scaffolds. nih.gov One notable method is the copper-mediated radical fluorine-atom transfer (FAT) to a sulfonyl radical. acs.org This approach has been significantly enhanced by the use of a simple 4-methoxypyridine (B45360) 1-oxide ligand, which facilitates the challenging S-F bond formation via an outer-sphere pathway. acs.org
While palladium is a mainstay in cross-coupling reactions, its use in directly forming sulfonyl fluorides is less direct. nih.gov Instead, it is often used to construct the functionalized pyridine ring, which can then be subjected to fluorosulfonylation. scholarvox.com For instance, palladium-catalyzed methods are available for the fluorination of allylic chlorides and the amination of pyridine-2-sulfonyl chloride derivatives. nih.govresearchgate.net The use of solid-supported transition metal fluorides, such as iron(III) fluoride (FeF3) on molecular sieves, has also been explored for catalyzing the synthesis of related sulfonamides from sulfonyl chlorides. nih.gov
Visible-light photoredox catalysis provides a mild and efficient platform for generating radical intermediates under precise control. organic-chemistry.org This strategy has been applied to the synthesis of sulfones via the radical-radical cross-coupling of sulfonyl chlorides with trifluoroborate salts. nih.gov In the context of pyridine chemistry, photoredox catalysis enables the coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by a one-pot condensation with ammonium (B1175870) acetate (B1210297) to construct diversely substituted 3-fluoropyridines. organic-chemistry.orgacs.org
More directly related to sulfonyl fluoride synthesis, photoredox catalysis can facilitate the generation of sulfamoyl fluoride building blocks. chemrxiv.org Pyridinium-based fluorosulfonamide reagents have been developed that, under blue light irradiation, can undergo radical fluorosulfonamidation reactions with a variety of (hetero)arenes and alkenes. researchgate.netchemrxiv.org This method allows for the construction of a diverse array of functionalized sulfamoyl fluorides. researchgate.net
Functional Group Interconversion Strategies
This category of synthesis relies on modifying a pre-functionalized pyridine ring, with the final step often being the introduction of the sulfonyl fluoride group.
The most conventional and widely practiced method for synthesizing aryl and heteroaryl sulfonyl fluorides is the nucleophilic halogen exchange (HALEX) reaction, starting from the corresponding sulfonyl chlorides. rhhz.netmdpi.com This method is advantageous because sulfonyl chlorides are often more accessible than other precursors. The reaction involves treating the sulfonyl chloride with a suitable fluoride source, such as aqueous potassium fluoride (KF), potassium bifluoride (KHF2), or cesium fluoride (CsF). rhhz.netmdpi.comusgs.gov
The process is typically robust and high-yielding. mdpi.com The reaction can be performed in various solvents, including acetonitrile or water, and can sometimes be accelerated by using phase-transfer catalysts like 18-crown-6 (B118740) ether. mdpi.com This method's reliability makes it a cornerstone in the synthesis of sulfonyl fluorides for applications like SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry. rhhz.net
Table 2: Reagents for Halogen Exchange of Sulfonyl Chlorides to Sulfonyl Fluorides This table is interactive and can be sorted by clicking on the headers.
| Fluoride Source | Catalyst/Additive | Conditions | Comments | Reference |
|---|---|---|---|---|
| Aqueous Potassium Fluoride (KF) | None | Boiling water | Pioneering work for aryl and alkyl sulfonyl fluorides. | rhhz.net |
| Potassium Fluoride (KF) | 18-crown-6 ether | Acetonitrile, room temperature | Excellent yields under mild conditions. | mdpi.com |
| Potassium Bifluoride (KHF2) | None | Aqueous solution | Used for heteroaromatic sulfonyl fluorides. | mdpi.com |
| Thionyl Fluoride (SOF2) | None | DMF, 130°C | Converts sulfonic acid sodium salts to sulfonyl fluorides in high yields. | rsc.org |
Oxidation-Fluorination Sequences from Thiols or Sulfonic Acids
The synthesis of pyridine-sulfonyl fluorides from thiols or sulfonic acids involves a crucial oxidation step followed by fluorination. These sequences are foundational for converting readily available sulfur-containing starting materials into the desired S(VI) fluoride compounds.
One prominent method begins with heteroaromatic thiols, such as 6-fluoropyridine-3-thiol. These precursors undergo an oxidative chlorination, typically using an oxidant like aqueous sodium hypochlorite, to generate a sulfonyl chloride intermediate in situ. This intermediate is then subjected to a halogen exchange reaction, where a fluoride source like potassium bifluoride (KHF₂) replaces the chloride to yield the final sulfonyl fluoride. mdpi.comrhhz.net This two-step, one-pot process avoids the need to handle hazardous chlorine gas. ccspublishing.org.cn
Alternatively, sulfonic acids and their salts serve as stable, readily accessible S(VI) precursors, eliminating the need for an oxidation step. rsc.org Various protocols have been developed for this conversion. One approach involves a one-pot, two-step procedure where the sulfonic acid is first converted to the sulfonyl chloride using a reagent like cyanuric chloride, followed by a halide exchange with KHF₂. mdpi.comrsc.orgnih.gov More direct methods utilize deoxyfluorination reagents. For instance, thionyl fluoride has been shown to convert sulfonic acid sodium salts to sulfonyl fluorides in high yields. rsc.orgnih.gov Similarly, bench-stable solids like Xtalfluor-E® can effectively transform both aryl and alkyl sulfonic acids and their salts into the corresponding sulfonyl fluorides under mild conditions. rsc.orgnih.govrsc.org While these methods are broadly applicable, the synthesis of pyridine sulfuryl fluoride derivatives can sometimes result in lower yields, with the formation of sulfonic acid anhydrides as competing side products. rsc.orgnih.gov
A notable advancement in this area is the use of electrochemistry. nih.gov This technique allows for the direct oxidative coupling of thiols with potassium fluoride (KF), a cost-effective and safe fluoride source. nih.govacs.orgresearchgate.net The electrochemical process avoids the use of stoichiometric chemical oxidants and proceeds under mild conditions. nih.gov In this method, the thiol is first oxidized to a disulfide intermediate, which is then further oxidized and fluorinated to form the sulfonyl fluoride. acs.orgtue.nl
Table 1: Comparison of Oxidation-Fluorination Methods
Derivatization of Pre-existing Pyridine-Sulfonate Scaffolds
The synthesis of this compound can also be achieved by modifying existing pyridine rings that already contain a sulfur-based functional group at the desired position. This approach is valuable for late-stage functionalization and for utilizing commercially available or readily synthesized precursors.
The most conventional method involves the nucleophilic fluorination of pre-formed pyridine-sulfonyl chlorides. This classic halide exchange reaction is typically performed with a suitable fluoride source, such as an aqueous solution of potassium fluoride. ccspublishing.org.cn
Primary sulfonamides, which are often considered relatively unreactive, can also serve as precursors. A modern protocol for this transformation employs a pyrylium (B1242799) salt (Pyry-BF₄) in the presence of magnesium chloride (MgCl₂). This combination facilitates the conversion of the sulfonamide to a sulfonyl chloride intermediate, which is then subjected to an in situ fluoride-chloride exchange with potassium fluoride (KF) to furnish the desired sulfonyl fluoride. rhhz.netccspublishing.org.cnsemanticscholar.org The mild conditions and high chemoselectivity of this method make it suitable for complex molecules. semanticscholar.org
As mentioned previously, pyridine-sulfonic acids and their salts are key scaffolds for derivatization. rsc.org Their conversion to sulfonyl fluorides using deoxyfluorination reagents like Xtalfluor-E® or thionyl fluoride represents a direct and efficient derivatization strategy. rsc.orgnih.govrsc.org
Table 2: Derivatization of Pyridine-Sulfonate Scaffolds
Regioselectivity and Stereoselectivity Control in Pyridine-Sulfonyl Fluoride Synthesis
For a simple molecule like this compound, stereoselectivity is not a factor as there are no chiral centers. Regioselectivity, however, is paramount and is typically established during the synthesis of the substituted pyridine precursor rather than in the final step of sulfonyl fluoride formation. The methods described above (e.g., from thiols or sulfonic acids) generally proceed from starting materials where the sulfur functionality is already located at the desired C-3 position of the 6-fluoropyridine ring.
Control of regiochemistry is therefore a question of the strategic synthesis of the initial scaffold. For instance, selective functionalization of a polysubstituted pyridine ring can be achieved by leveraging the differential reactivity of various leaving groups in cross-coupling reactions. An example of this principle can be seen in the synthesis of the drug Etoricoxib, which involves a pyridine core. nih.gov Starting with a molecule like 5-bromo-6-chloropyridin-3-yl fluorosulfate (B1228806), the bromide and fluorosulfate groups can be made to react sequentially in Suzuki couplings under different catalytic conditions. nih.gov This demonstrates that by choosing the correct combination of leaving groups on the pyridine ring, different substituents can be installed at specific positions in a controlled, stepwise manner. This strategic approach allows for the construction of precisely substituted pyridine cores that can then be converted to the target sulfonyl fluoride.
Methods for the direct, regioselective introduction of a sulfonyl fluoride group onto a pyridine ring are less common but are an area of active research. For related heterocyclic systems, metal-free methods have been developed for the regioselective construction of sulfonyl fluoride moieties, for example, at the C4 position of 1,2,3-triazoles. researchgate.net Such strategies highlight the ongoing efforts to develop reactions that can directly and selectively install the SO₂F group onto a specific position of a heterocyclic ring.
Advancements in Sustainable and Efficient Synthetic Protocols
Recent progress in synthetic chemistry has emphasized the development of more sustainable and efficient methods for preparing sulfonyl fluorides, moving away from hazardous reagents and harsh conditions.
Electrochemical synthesis stands out as a significant advancement. nih.gov By using electricity as a "traceless" oxidant, these methods avoid stoichiometric amounts of chemical oxidants, reducing waste. acs.orgresearchgate.net The use of inexpensive and abundant potassium fluoride (KF) as the fluoride source and the ability to perform reactions under mild conditions contribute to the green credentials of this approach. nih.govacs.org This technology is applicable to a wide range of aryl, heteroaryl, and alkyl thiols. nih.gov
Another key development is the use of water as a reaction medium. Traditionally, nucleophilic fluorination reactions are challenging in water because the fluoride ion is strongly solvated, reducing its nucleophilicity. However, recent studies have shown that using a surfactant-based catalytic system can overcome this limitation, enabling the efficient conversion of sulfonyl chlorides to sulfonyl fluorides in water with good yields. digitellinc.com This approach drastically reduces the reliance on volatile and toxic organic solvents. digitellinc.com
Efficiency has been improved through the development of one-pot procedures that convert starting materials like sulfonic acids directly to sulfonyl fluorides without the need to isolate intermediates. rsc.orgnih.gov Furthermore, new reagents have been developed to enhance safety and performance. For example, a method using the highly reactive SHC5® reagent and potassium fluoride allows for the conversion of thiols and disulfides into sulfonyl fluorides in a green process that yields only non-toxic salts as by-products. sciencedaily.com Similarly, the development of stable, solid deoxyfluorination reagents like PyFluor (2-pyridinesulfonyl fluoride) and Xtalfluor-E® offers safer and more selective alternatives to older reagents like DAST (diethylaminosulfur trifluoride), which is known for its thermal instability. rsc.orgenamine.netsigmaaldrich.com
Table 3: Comparison of Traditional vs. Advanced Synthetic Protocols
In-depth Analysis of this compound Reactivity Cannot Be Completed Due to Lack of Specific Research Data
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient specific research data available on the compound This compound (CAS 1259065-58-1) to generate a thorough and scientifically accurate article based on the requested outline.
The user's instructions mandated a strict focus solely on "this compound," detailing its specific reactivity profiles in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, defluorosulfonylation (deFS), and radical reactions. However, the available literature predominantly covers the reactivity of the sulfonyl fluoride functional group in a general context or focuses on more commonly studied aryl sulfonyl fluorides.
While the general principles of the reactivity modes mentioned in the outline are well-documented for the broader class of sulfonyl fluoride compounds, no dedicated studies, kinetic or thermodynamic data, or specific mechanistic elucidations for this compound could be identified.
For Section 3.1 (SuFEx Chemistry): General mechanisms of nucleophilic attack at the S-F bond and various catalytic systems (base, Lewis acid, fluoride anion) are known for sulfonyl fluorides. However, specific examples, reaction rates, and catalytic efficiencies involving this compound are not documented in the available resources.
For Section 3.2 (Unconventional Reactivity): Information on defluorosulfonylation and radical reactivity is an emerging area of research. Again, the existing studies focus on other model compounds, and there is no specific mention or investigation of this compound participating in these unconventional reactivity modes.
To adhere to the user's strict requirement of not introducing information, examples, or discussions outside the explicit scope of the specified compound, the generation of the requested article is not possible. Constructing the article would require extrapolation from the behavior of other related compounds, which would violate the core instructions and compromise scientific accuracy.
Therefore, the requested article on the "Reactivity Profiles and Mechanistic Elucidation of this compound" cannot be provided at this time.
Reactivity Profiles and Mechanistic Elucidation of 6 Fluoropyridine 3 Sulfonyl Fluoride
Beyond SuFEx: Unconventional Reactivity Modes
Olefination Reactions Involving Sulfonyl Fluoride (B91410) Moieties
The sulfonyl fluoride moiety can participate in olefination reactions, offering a pathway to vinyl sulfonyl fluorides, which are valuable intermediates in organic synthesis and "click" chemistry. acs.orgnih.gov One notable example is a Horner-Wadsworth-Emmons-type reaction. In this process, a carbanion stabilized by the sulfonyl group adds to a carbonyl compound, such as an aldehyde or ketone. This is followed by the formation of a four-membered ring intermediate which then fragments to yield the alkene. acs.orgnih.govtandfonline.comnih.gov
For instance, methanedisulfonyl fluoride can react with aromatic aldehydes to produce β-arylethenesulfonyl fluorides. acs.orgnih.gov This reaction's mechanism is believed to mimic the Horner-Wadsworth-Emmons olefination, proceeding through the addition of the carbanion, followed by cyclization and fragmentation of the resulting four-membered ring intermediate. acs.orgnih.gov In the absence of a base, electron-rich aldehydes can follow an alternative Knoevenagel condensation pathway to give unsaturated 1,1-disulfonyl fluorides. acs.orgnih.gov
The Julia-Kocienski olefination is another powerful method for the synthesis of fluoroalkenes using fluorinated heteroaryl sulfones. nih.govnih.gov The presence of a fluorine atom on the carbon adjacent to the sulfone group can significantly increase the reactivity of the olefination reagent. nih.gov The stereochemical outcome of the Julia-Kocienski olefination can also be heavily influenced by the presence of a fluorine atom. nih.gov
While direct examples involving 6-fluoropyridine-3-sulfonyl fluoride in olefination reactions are not extensively detailed in the reviewed literature, the reactivity of the sulfonyl fluoride group suggests its potential as a precursor in such transformations. The general reactivity patterns of sulfonyl fluorides in these reactions provide a framework for predicting the behavior of this compound.
Table 1: Olefination Reactions Involving Sulfonyl Fluorides
| Reaction Type | Reagents | Key Features |
| Horner-Wadsworth-Emmons type | Methanedisulfonyl fluoride, Aromatic aldehydes | Forms β-arylethenesulfonyl fluorides; mimics HWE mechanism. acs.orgnih.gov |
| Julia-Kocienski Olefination | Fluorinated heteroaryl sulfones, Carbonyl compounds | Fluorine substitution increases reagent reactivity and influences stereoselectivity. nih.gov |
Reactivity of the Fluoropyridine Core
Nucleophilic Aromatic Substitution on the Pyridine (B92270) Ring
The fluoropyridine core of this compound is susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atom, being highly electronegative, activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to the fluorine. In the case of this compound, the fluorine is at the 6-position, making the 2- and 4-positions electronically activated for nucleophilic attack. The sulfonyl fluoride group at the 3-position is a strong electron-withdrawing group, which further enhances the electrophilicity of the pyridine ring and stabilizes the negatively charged Meisenheimer complex intermediate formed during SNAr reactions. libretexts.org
It is well-established that fluoropyridines are significantly more reactive towards nucleophiles than their chloro- or bromo-analogues. acs.orgresearchgate.netreddit.comacs.org For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. acs.orgresearchgate.netacs.org This enhanced reactivity is attributed to the high electronegativity of fluorine, which makes the attached carbon more electrophilic and facilitates the initial nucleophilic attack, which is the rate-determining step in most SNAr reactions. reddit.com
Nucleophilic aromatic substitution is a versatile method for introducing a wide range of functional groups onto the pyridine ring. Common nucleophiles used in SNAr reactions with fluoropyridines include amines, alcohols, thiols, and carbanions. acs.orgnih.gov The reaction conditions for SNAr on fluoropyridines can often be milder than those required for other halopyridines, allowing for greater functional group tolerance. acs.orgnih.gov
Directed Functionalization Strategies
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. uwindsor.cawikipedia.org In the context of fluoropyridines, the fluorine atom can act as a directed metalation group (DMG), guiding the deprotonation of an adjacent C-H bond by a strong base, typically an organolithium reagent like lithium diisopropylamide (LDA). acs.orgresearchgate.net
For 2-fluoropyridine, lithiation occurs regioselectively at the 3-position. acs.org This strategy allows for the introduction of various electrophiles at the position ortho to the fluorine atom. While the sulfonyl fluoride group itself can also potentially direct metalation, the strong directing ability of the fluorine atom is a key feature in the functionalization of fluoropyridines. The resulting organolithium species can then be trapped with a variety of electrophiles to introduce new substituents with high regioselectivity. rsc.org
The combination of C-H activation via directed metalation and subsequent functionalization provides a powerful tool for the synthesis of highly substituted pyridine derivatives that would be difficult to access through other means. researchgate.netresearchgate.net
Influence of Fluorine Substitution Position on Pyridine Ring Reactivity
The position of the fluorine atom on the pyridine ring has a profound impact on its reactivity. As discussed, a fluorine atom at the 2- or 6-position strongly activates the ring for nucleophilic aromatic substitution at the para-position (4-position) and the other ortho-position, respectively. acs.org The fluorine atom's electron-withdrawing inductive effect is most strongly felt at the ortho and para positions, making these sites more electrophilic. reddit.com
In this compound, the fluorine at the 6-position activates the 2- and 4-positions for nucleophilic attack. The presence of the strongly electron-withdrawing sulfonyl fluoride group at the 3-position will further influence the regioselectivity of nucleophilic attack. Generally, nucleophilic aromatic substitution occurs at positions ortho or para to strong electron-withdrawing groups. libretexts.org In this molecule, the 2-position is ortho to both the fluorine and the sulfonyl fluoride group, and the 4-position is para to the fluorine. The combined electronic effects of these two groups would need to be considered to predict the major site of nucleophilic attack.
Furthermore, the position of the fluorine atom also influences the acidity of the ring protons, which is relevant for directed functionalization strategies like DoM. The inductive effect of the fluorine atom increases the acidity of the ortho C-H protons, facilitating their removal by a strong base. acs.org Computational studies on fluoropyridines have shown that the position of the fluorine atom significantly affects the molecule's electronic properties, such as the band gap and polarizability. nih.gov These electronic perturbations, in turn, govern the reactivity and selectivity of various chemical transformations. The substitution of hydrogen with fluorine can also alter the nature of non-covalent interactions, which can influence reaction pathways and product stability. nih.gov
Table 2: Influence of Fluorine Position on Pyridine Reactivity
| Fluorine Position | Activated Positions for SNAr | Influence on Directed Metalation |
| 2- or 6- | 4- (para) and other ortho position | Directs lithiation to the 3- or 5-position, respectively. acs.org |
| 3- or 5- | 2-, 4-, and 6-positions | Directs lithiation to the adjacent 2- and 4- or 4- and 6-positions. researchgate.net |
| 4- | 2- and 6-positions (ortho) | Directs lithiation to the 3- and 5-positions. |
Comprehensive Mechanistic Studies and Reaction Pathway Analysis
The reactivity of sulfonyl fluorides is a subject of ongoing research, particularly in the context of "click" chemistry, where the Sulfur(VI) Fluoride Exchange (SuFEx) reaction has gained prominence. nih.govnih.gov The SuFEx process involves the reaction of a sulfonyl fluoride with a nucleophile, leading to the displacement of the fluoride ion. researchgate.net The remarkable stability of the S-F bond, coupled with its tunable reactivity, makes sulfonyl fluorides valuable reagents. nih.govenamine.netrsc.org
Mechanistic studies on SuFEx reactions have revealed that the process can be catalyzed by bases. nih.gov Computational studies have suggested that in the reaction of sulfonyl fluorides with amines, the formation of the N-S bond is facilitated by a concerted deprotonation of the amine nucleophile by a base. nih.gov This hydrogen bonding interaction significantly enhances the nucleophilicity of the amine and lowers the activation barrier for the reaction.
In the context of olefination reactions, such as the Julia-Kocienski olefination, the mechanism involves the initial addition of a sulfonyl-stabilized carbanion to a carbonyl compound. cas.cnorganic-chemistry.org This is followed by a series of steps, including the formation of a spirocyclic intermediate and subsequent fragmentation to yield the olefin. nih.gov The presence of fluorine atoms can influence the stability of the carbanion intermediate and the stereochemical course of the reaction. cas.cn
For the fluoropyridine core, mechanistic studies of nucleophilic aromatic substitution have confirmed a two-step addition-elimination mechanism. The first step, the addition of the nucleophile to form a resonance-stabilized Meisenheimer complex, is typically the rate-determining step. libretexts.org The high electronegativity of the fluorine atom stabilizes this intermediate, thereby accelerating the reaction. reddit.com
While comprehensive mechanistic studies specifically focused on this compound are not widely available, the established reactivity patterns of both the sulfonyl fluoride moiety and the fluoropyridine ring provide a solid foundation for understanding its chemical behavior. Further computational and experimental studies would be beneficial to fully elucidate the intricate reaction pathways and transition states involved in its various transformations.
Advanced Applications in Organic Synthesis and Chemical Sciences
6-Fluoropyridine-3-sulfonyl Fluoride (B91410) as a Key Synthetic Building Block
6-Fluoropyridine-3-sulfonyl fluoride has emerged as a significant synthetic building block, primarily due to the dual functionality of its fluorinated pyridine (B92270) core and the versatile reactivity of the sulfonyl fluoride group. Fluorinated organic compounds are highly sought after in medicinal chemistry, as the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability. nih.govbeilstein-journals.org The 6-fluoropyridine moiety is a bioisostere for various functional groups, offering a way to modulate the physicochemical properties of a lead compound.
The sulfonyl fluoride group (-SO₂F) is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of click reactions noted for their reliability, high yields, and broad functional group tolerance. researchgate.net Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit a beneficial balance of stability and reactivity; they are remarkably stable to hydrolysis and reduction but can be activated to react chemoselectively with nucleophiles. theballlab.com This stability allows for the incorporation of the this compound scaffold early in a synthetic sequence, with the -SO₂F group carried through multiple steps before its final transformation. enamine.net Its role as a building block is thus central to modular synthesis, enabling the rapid assembly of diverse molecular libraries for applications in drug discovery and materials science.
Diversification and Derivatization Chemistry
The structure of this compound allows for a wide range of chemical modifications at both the sulfonyl fluoride group and the pyridine ring, making it a versatile scaffold for generating diverse derivatives.
The sulfonyl fluoride moiety is an excellent electrophile for reactions with various nucleophiles, a cornerstone of SuFEx chemistry. researchgate.net This reactivity is harnessed to produce a range of important sulfur(VI)-containing functional groups.
Sulfonamides: The reaction of this compound with primary or secondary amines yields the corresponding sulfonamides. This transformation is one of the most common applications of sulfonyl fluorides, as the sulfonamide group is a prevalent feature in many pharmaceutical agents. theballlab.comnih.gov The reaction can be promoted by bases or by Lewis acids like calcium triflimide [Ca(NTf₂)₂], which activate the sulfonyl fluoride towards nucleophilic attack. theballlab.comnih.gov This method is compatible with a wide array of sterically and electronically diverse amines. nih.gov
Sulfonate Esters: Phenols and alcohols react with this compound to form sulfonate esters. This reaction often proceeds efficiently in the presence of a base catalyst. nih.gov The resulting aryl sulfonate esters can be valuable intermediates in their own right.
Sulfamates: While less common, sulfamates can also be synthesized, typically involving reaction with an appropriate nitrogen-based nucleophile under specific activating conditions.
The key advantage of using the sulfonyl fluoride over the corresponding chloride is its enhanced stability and selectivity, which prevents undesirable side reactions and allows for cleaner conversions under milder conditions. enamine.net
| Reactant Class | Resulting Functional Group | General Reaction Conditions |
|---|---|---|
| Primary/Secondary Amines (R₂NH) | Sulfonamide (-SO₂NR₂) | Base or Lewis Acid (e.g., Ca(NTf₂)₂) catalysis |
| Phenols/Alcohols (ROH) | Sulfonate Ester (-SO₂OR) | Base catalysis |
While the sulfonyl fluoride group is typically reacted at the sulfur center, the entire -SO₂F moiety can also function as a leaving group in transition metal-catalyzed cross-coupling reactions. This desulfonative coupling enables carbon-carbon bond formation directly on the pyridine ring.
Recent studies have demonstrated that the C–S bond in pyridyl sulfonyl fluorides can be activated for Suzuki-Miyaura cross-coupling. claremont.edunih.gov For instance, pyridine-2-sulfonyl fluoride (PyFluor) has been successfully coupled with various hetero(aryl) boronic acids and esters using a palladium catalyst such as Pd(dppf)Cl₂. claremont.eduscholaris.ca This reaction proceeds by activation of the typically inert C–S bond, displacing the sulfonyl fluoride group and forming a new C–C bond. scholaris.ca Although demonstrated specifically for the 2-pyridyl isomer, this precedent suggests that this compound could similarly serve as a substrate for such transformations, providing a pathway to 3-aryl-6-fluoropyridines, which are valuable structures in medicinal chemistry. nih.govclaremont.edu
The derivatization strategies described above enable the seamless integration of the this compound core into larger, more complex molecules. The sulfonamide linkage is particularly important in drug design for connecting different molecular fragments. nih.gov For example, the building block can be used to synthesize potent and selective enzyme inhibitors by forming a sulfonamide bond with an amine-containing fragment that recognizes the enzyme's active site.
Furthermore, the fluorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). acs.org This provides an additional handle for diversification, allowing for the introduction of various nucleophiles (e.g., amines, alcohols, thiols) at this position, further expanding the molecular complexity that can be achieved from this single building block. The combination of SuFEx reactions at the 3-position and SNAr at the 6-position makes it a powerful tool for constructing complex heterocyclic systems.
Contributions to Ligation and Bioconjugation Methodologies
The unique reactivity of the sulfonyl fluoride group has made it a privileged electrophile in chemical biology for ligation and bioconjugation. Sulfonyl fluorides can form stable, covalent bonds with nucleophilic amino acid residues on proteins, such as serine, threonine, tyrosine, and lysine (B10760008). enamine.net This reactivity has positioned compounds like this compound as powerful tools for developing covalent inhibitors and chemical probes.
The process, often falling under the umbrella of SuFEx chemistry, allows for the selective labeling of proteins in complex biological systems. nih.gov The 6-fluoropyridine moiety can serve as a recognition element or a scaffold to which other functionalities (like fluorophores or affinity tags) are attached. By reacting with a specific protein target, the molecule can be used to study protein function, identify new drug targets, or develop highly potent and selective covalent drugs. nih.gov The stability of sulfonyl fluorides in aqueous environments, combined with their specific reactivity towards biological nucleophiles, makes them superior to more indiscriminately reactive electrophiles.
| Amino Acid | Nucleophilic Group | Bond Formed |
|---|---|---|
| Serine | Hydroxyl (-OH) | Sulfonate Ester |
| Threonine | Hydroxyl (-OH) | Sulfonate Ester |
| Tyrosine | Phenolic Hydroxyl (-OH) | Sulfonate Ester |
| Lysine | Amine (-NH₂) | Sulfonamide |
| Cysteine | Thiol (-SH) | Thiosulfonate Ester |
| Histidine | Imidazole Nitrogen | Sulfonamide |
Utility as a Reagent in Functional Material Design
The robust and modular nature of SuFEx chemistry makes sulfonyl fluorides like this compound valuable reagents in materials science. They can be used as monomers or cross-linkers to create novel polymers with unique properties.
The reaction of bifunctional sulfonyl fluorides with bifunctional silyl-protected phenols or amines can lead to the formation of high-molecular-weight polysulfonates and polysulfonamides. researchgate.net These polymers are often highly stable and can be functionalized with precision, offering an alternative to traditional carbon-based polymers. The 6-fluoropyridine unit can be incorporated into the polymer backbone or as a pendant group to impart specific properties, such as thermal stability, altered solubility, or specific binding capabilities.
Recent research has also explored the incorporation of the sulfonyl fluoride moiety into ionic liquids, creating functional materials with potential applications in energy storage, such as electrolytes for lithium-metal batteries. nih.gov The unique properties of the sulfonyl fluoride group can contribute to more favorable solvation of ions and enhance electrochemical stability. nih.gov This demonstrates the potential of this compound not just as a building block for discrete molecules, but also as a key component in the rational design of advanced functional materials. researchgate.net
Computational Chemistry and Spectroscopic Characterization in Research
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like 6-Fluoropyridine-3-sulfonyl fluoride (B91410). DFT studies on related fluorinated pyridines and aryl sulfonyl fluorides have provided valuable insights that can be extrapolated to this specific compound.
DFT calculations, often employing basis sets such as B3LYP/6-311++G(d,p), are used to determine key electronic properties. researchgate.netresearchgate.net For instance, the analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net In a study of 2-fluoropyridine (B1216828) derivatives, 6-fluoropyridine-3-amine was found to have the lowest HOMO-LUMO gap, suggesting enhanced reactivity. researchgate.net
Furthermore, Molecular Electrostatic Potential (MEP) maps, generated through DFT calculations, visualize the charge distribution on the molecule's surface. These maps identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites, thereby predicting how the molecule will interact with other reagents. For pyridine (B92270) derivatives, the nitrogen atom typically exhibits a region of negative electrostatic potential, making it a site for protonation and interaction with electrophiles. nih.gov The sulfonyl fluoride group, being strongly electron-withdrawing, creates a significant positive electrostatic potential around the sulfur atom, marking it as a primary site for nucleophilic attack.
Natural Bond Orbital (NBO) analysis is another computational technique that provides information on charge delocalization and the strength of chemical bonds within the molecule. nih.gov This analysis can reveal the consequences of fluorine and sulfonyl fluoride substitution on the aromaticity and bond strengths of the pyridine ring. nih.gov
Table 1: Representative Calculated Electronic Properties for a Substituted Fluoropyridine
| Property | Calculated Value | Significance |
| HOMO Energy | -7.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 6.3 eV | Chemical reactivity and stability |
| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |
Note: The values in this table are illustrative and based on typical DFT calculations for similar fluorinated pyridine derivatives. Specific values for 6-Fluoropyridine-3-sulfonyl fluoride would require dedicated calculations.
Elucidation of Reaction Mechanisms and Transition States via Computational Modeling
Computational modeling is instrumental in mapping out the intricate details of reaction mechanisms, including the identification of intermediates and the characterization of transition states. nih.govresearchgate.net For reactions involving sulfonyl fluorides, computational studies can elucidate the step-by-step pathway of a chemical transformation, providing a deeper understanding than what can be gleaned from experimental observations alone.
For example, a computational investigation into the formation of aryl sulfonyl fluorides via a Bi(III) redox-neutral catalysis detailed the entire catalytic cycle in three main stages: transmetallation, SO₂ insertion, and S(IV)-oxidation to yield the final product. nih.govresearchgate.net This study, using DFT calculations, was able to determine the structures of intermediates and the energy barriers for each step, revealing that each stage is both kinetically and thermodynamically feasible. nih.govresearchgate.net Such detailed mechanistic insights are crucial for optimizing reaction conditions and for the rational design of new catalysts. nih.gov
Prediction of Chemical Reactivity and Selectivity Trends in Pyridine-Sulfonyl Fluorides
Computational chemistry allows for the systematic study of a series of related compounds, enabling the prediction of trends in reactivity and selectivity. By analyzing a range of substituted pyridine-sulfonyl fluorides, researchers can understand how different substituents influence the properties of the sulfonyl fluoride group and the pyridine ring.
The electronic effects of substituents on the pyridine ring can significantly alter the reactivity of the sulfonyl fluoride moiety. Electron-withdrawing groups are expected to increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease its reactivity. The position of the substituent also plays a crucial role. DFT calculations can quantify these effects by calculating parameters such as the partial atomic charge on the sulfur atom and the LUMO energy.
In a broader context, the reactivity of sulfonyl fluorides has been compared to their sulfonyl chloride counterparts. Sulfonyl fluorides are generally more thermally and chemically robust and exhibit greater resistance to hydrolysis and thermolysis. nih.gov This unique stability-reactivity profile is attributed to the strong S-F bond. nih.gov Computational studies can quantify these differences by calculating bond dissociation energies and reaction barriers. A quantum chemical study on sulfenyl-type fluorides assessed the performance of various DFT methods for calculating S-F bond dissociation energies, providing a framework for such predictions.
Machine learning models, trained on data from computational studies and experimental results, are also emerging as a powerful tool to predict the outcomes of reactions involving sulfonyl fluorides, navigating the complex interplay of substrate, reagent, and base to forecast high-yielding conditions. acs.orgprinceton.edu
Advanced Spectroscopic Techniques for Structural Confirmation of Reaction Products
The synthesis of new compounds from this compound necessitates unambiguous structural confirmation of the resulting products, which is achieved through a combination of advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation.
¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms.
¹³C NMR reveals the carbon skeleton of the molecule.
¹⁹F NMR is particularly important for fluorinated compounds, providing distinct signals for each unique fluorine environment.
Mass Spectrometry (MS) is used to determine the molecular weight of the reaction products and can provide information about their elemental composition through high-resolution mass spectrometry (HRMS). mdpi.com
Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups. For example, the formation of a sulfonamide from the reaction of this compound with an amine would be indicated by the appearance of N-H stretching vibrations and changes in the S=O stretching frequencies. researchgate.netnih.gov The symmetric and asymmetric stretching vibrations of the S=O group in sulfonamides are characteristic and can be compared to the starting sulfonyl fluoride. researchgate.net
In a study of novel sulfonamide derivatives, IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry were used in concert to confirm the structures of the synthesized compounds. nih.gov For example, the IR spectrum of a product showed the absence of the C=O and OH bands of the reactant and the appearance of an NH band, confirming the formation of the desired amide. nih.gov
Table 2: Representative Spectroscopic Data for a Hypothetical Sulfonamide Derivative of this compound
| Technique | Observed Data | Interpretation |
| ¹H NMR | Signals in the aromatic region, signal for N-H proton | Confirms the pyridine ring and the formation of the sulfonamide |
| ¹³C NMR | Signals corresponding to the carbon atoms of the pyridine ring and any attached groups | Elucidates the carbon framework of the product |
| ¹⁹F NMR | A signal corresponding to the fluorine on the pyridine ring | Confirms the retention of the fluorine substituent |
| IR | N-H stretching band (~3300 cm⁻¹), S=O stretching bands (~1350 and 1160 cm⁻¹) | Indicates the presence of the sulfonamide functional group |
| HRMS | Molecular ion peak consistent with the expected molecular formula | Confirms the molecular weight and elemental composition |
Note: The data in this table is illustrative and represents typical values for sulfonamide derivatives of fluoropyridines.
Modeling of Intermolecular Interactions and Solvation Effects
The behavior of this compound in different environments is governed by its intermolecular interactions and the effects of solvation. Computational modeling can provide a detailed picture of these phenomena.
Studies on fluorinated pyridines have shown that fluorine substitution has a significant impact on their aggregation behavior in the solid state. figshare.com Quantum-chemical calculations of intermolecular interaction energies can identify energetically favorable packing motifs and elucidate the nature of non-covalent interactions, such as F···F interactions. figshare.com The full fluorination of a pyridine ring can dramatically alter its binding properties by creating a π-hole, changing its electron donor-acceptor capabilities and leading to lone pair···π-hole interactions. nih.gov
In solution, the solvent can have a profound effect on the geometry, electronic properties, and reactivity of a molecule. Solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into DFT calculations to simulate the presence of a solvent. These models can predict how the dipole moment, polarizability, and vibrational frequencies of this compound might change in different solvents. researchgate.net For instance, the modeling of interactions between a solute and solvent molecules can help in understanding solubility and the stability of reaction intermediates in different media.
Hirshfeld surface analysis, coupled with computational studies, can be used to visualize and quantify intermolecular interactions in the solid state. nih.gov This method provides a picture of how molecules interact with their neighbors, highlighting the role of different atoms in these interactions. For sulfonyl fluorides, this analysis has shown that the fluorine atom can form close interactions with π systems, while the sulfonyl oxygens are also involved in significant intermolecular contacts. nih.gov
Emerging Research Frontiers and Outlook for 6 Fluoropyridine 3 Sulfonyl Fluoride
Development of Novel Catalytic Systems for Synthesis and Transformation
The synthesis of aryl sulfonyl fluorides, including 6-Fluoropyridine-3-sulfonyl fluoride (B91410), has traditionally relied on multi-step processes. However, recent research has focused on the development of more efficient and versatile catalytic systems. These modern methods aim to streamline the synthesis and enable novel transformations, enhancing the accessibility and utility of this class of compounds.
One of the significant advancements in this area is the use of transition-metal catalysis. Palladium-catalyzed cross-coupling reactions, for instance, have been developed to form the C-SO2F bond directly. mdpi.com A one-pot, two-step procedure starting from aryl bromides has been reported, where an in-situ formed sulfinate is treated with an N-fluorobenzenesulfonimide (NFSI) to yield the desired sulfonyl fluoride. mdpi.com For heterocyclic compounds like pyridine (B92270) derivatives, microwave irradiation has been shown to improve reaction yields. mdpi.com
Copper-catalyzed fluorosulfurylation of aryl diazonium salts has also emerged as a promising method. nih.gov This radical approach involves the catalytic generation of an aryl radical which then reacts with a sulfur dioxide surrogate to form an aryl sulfonyl radical, ultimately leading to the sulfonyl fluoride. nih.gov Furthermore, bismuth-catalyzed protocols for the direct one-pot synthesis of (hetero)aryl sulfonyl fluorides from boronic acids have been introduced, showcasing a broad functional group tolerance. mdpi.com
Beyond metal catalysis, catalyst-free methods are also being explored. For example, the synthesis of sulfonyl fluorides from sulfonyl hydrazides using Selectfluor as the fluorinating agent in water has been demonstrated, offering a more environmentally friendly approach. mdpi.com The conversion of sulfonic acids and their salts to sulfonyl fluorides using reagents like thionyl fluoride or Xtalfluor-E® represents another strategy that avoids the need for metal catalysts. nih.govrsc.org
The transformation of sulfonyl fluorides is another area of active research. The development of catalytic methods for the amidation of sulfonyl fluorides is particularly noteworthy. A broad-spectrum catalytic method using 1-hydroxybenzotriazole (B26582) (HOBt) and silicon additives has been developed for the synthesis of sulfonamides and sulfamates from sulfonyl fluorides and fluorosulfates, which is efficient even for sterically hindered substrates. chemrxiv.org
| Catalytic System | Starting Material | Key Features | Reference |
|---|---|---|---|
| Palladium-catalyzed | Aryl bromides | One-pot, two-step procedure; microwave-assisted for heterocycles. | mdpi.com |
| Copper-catalyzed | Aryl diazonium salts | Radical-based approach. | nih.gov |
| Bismuth-catalyzed | Aryl boronic acids | Redox-neutral process with broad functional group tolerance. | mdpi.com |
| Catalyst-free (Selectfluor) | Sulfonyl hydrazides | Environmentally friendly reaction in water. | mdpi.com |
| Catalyst-free (Thionyl fluoride/Xtalfluor-E®) | Sulfonic acids/salts | Direct conversion of sulfonic acids. | nih.govrsc.org |
Exploration of Undiscovered Reactivity Modes and Mechanistic Peculiarities
The sulfonyl fluoride moiety is known for its unique combination of stability and reactivity, making it a "privileged warhead" in chemical biology. nih.gov While its reaction with nucleophiles is well-documented, ongoing research seeks to uncover new reactivity modes and gain a deeper understanding of the mechanistic details governing these transformations.
The reactivity of pyridine-sulfonyl fluorides is influenced by the position of the sulfonyl fluoride group and the presence of other substituents on the pyridine ring. The success of 3- and 4-pyridine-sulfonyl fluorides in deoxyfluorination reactions suggests that the pyridine ring primarily acts as an inductive electron-withdrawing group. acs.orgucla.edu The incorporation of additional electron-withdrawing groups, such as the fluorine atom in 6-Fluoropyridine-3-sulfonyl fluoride, is expected to enhance the electrophilicity of the sulfur center, though this may not always lead to increased reactivity in all contexts. acs.org
Mechanistic studies on the activation of the S-F bond have revealed the importance of protic species or Lewis acids. acs.orgucla.edu For instance, in deoxyfluorination reactions using PyFluor, a Brønsted base is proposed to assist the addition of the alcohol to the sulfonyl fluoride, with the protonated base stabilizing the departing fluoride ion. acs.orgucla.edu Computational studies on the reaction of methyl sulfonyl fluoride with methylamine (B109427) suggest an SN2-type mechanism. researchgate.net
The bifluoride ion has also been shown to catalyze the transformation of sulfonyl fluorides. researchgate.net A proposed mechanism for the bifluoride-catalyzed trifluoromethylation of sulfonyl fluorides highlights the role of this ion in activating the sulfonyl fluoride towards nucleophilic attack. researchgate.net
Integration with Flow Chemistry and Automated Synthesis for Enhanced Efficiency
The adoption of flow chemistry and automated synthesis platforms is revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, efficiency, and scalability. The synthesis of sulfonyl fluorides is an area where these technologies are beginning to make a significant impact.
An electrochemical approach to the synthesis of sulfonyl fluorides from thiols and potassium fluoride has been successfully translated to a flow chemistry setup. tue.nl This method significantly reduces reaction times from hours in a batch process to mere minutes in a continuous flow system. tue.nl The flow protocol is also scalable and can be "telescoped" with subsequent reactions, such as a SuFEx (Sulfur(VI) Fluoride Exchange) click reaction, without the need for intermediate purification. tue.nl This is particularly advantageous for handling volatile sulfonyl fluoride reagents. tue.nl
Automated synthesis is also crucial for the high-throughput screening of compound libraries and for the production of radiolabeled compounds for applications like positron emission tomography (PET). While specific examples for this compound are not yet widely reported, the principles of automated synthesis are being applied to related fluorinated compounds, paving the way for future applications.
Future Directions in the Rational Design of Novel Pyridine-Sulfonyl Fluoride Derivatives
The unique properties of the sulfonyl fluoride group make it an attractive component in the rational design of novel bioactive molecules, particularly as covalent inhibitors. researchgate.net The ability of sulfonyl fluorides to react with a range of amino acid residues beyond cysteine, such as lysine (B10760008), tyrosine, and serine, opens up new possibilities for targeting proteins that lack a reactive cysteine in their binding sites. researchgate.netacs.org
The rational design of next-generation covalent inhibitors involves several key considerations:
Target Identification and Validation: Identifying suitable protein targets and the specific amino acid residues for covalent modification.
Warhead Selection and Optimization: The sulfonyl fluoride moiety is a key "warhead," and its reactivity can be tuned by modifying the substitution pattern on the pyridine ring. researchgate.net
Linker Design: The linker connecting the warhead to the recognition element of the inhibitor is crucial for proper positioning and reactivity.
Computational Tools: Molecular docking and other computational methods are increasingly used to predict binding modes and guide the design process. researchgate.netmdpi.com
Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of new inhibitors. semanticscholar.orgnih.govresearchgate.net By systematically modifying the structure of pyridine-sulfonyl fluoride derivatives and evaluating their biological activity, researchers can identify key structural features that contribute to their desired effects. semanticscholar.orgnih.govresearchgate.net For instance, SAR studies on a series of dienyl sulfonyl fluorides as selective butyrylcholinesterase inhibitors have provided valuable insights into the influence of substituents on inhibitory activity. semanticscholar.orgnih.gov
The future of pyridine-sulfonyl fluoride derivatives in drug discovery looks promising, with ongoing efforts to design novel covalent inhibitors for a range of therapeutic targets. acs.orguniversityofcalifornia.edubohrium.com The continued development of new synthetic methods and a deeper understanding of their reactivity will undoubtedly fuel the discovery of new and improved therapeutic agents based on this versatile scaffold.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Fluoropyridine-3-sulfonyl fluoride, and what key reaction conditions are required?
- Methodological Answer : Synthesis typically involves functionalization of a pyridine core. For fluorinated pyridines, fluorination can be achieved using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) under controlled heating (80–100°C) to replace halogen atoms . Sulfonyl fluoride introduction may follow, employing sulfuryl chloride derivatives or oxidative sulfonation. For example, analogous sulfonyl fluoride syntheses use sulfur trioxide complexes or direct sulfonation with ClSO₂F under inert conditions . Key conditions include anhydrous solvents, controlled temperatures, and catalysts like Cu(I) for regioselective sulfonation.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers expect?
- Methodological Answer :
- ¹⁹F NMR : A singlet near δ -60 ppm (for sulfonyl fluoride) and δ -110 ppm (for pyridine-bound fluorine) .
- ¹H NMR : Distinct aromatic protons at δ 7.5–8.5 ppm (pyridine ring), split due to fluorine coupling (J ≈ 5–10 Hz) .
- Mass Spectrometry : Molecular ion peak at m/z 179.14 (M⁺) with fragmentation patterns reflecting loss of SO₂F (≈81 Da) .
- IR Spectroscopy : Strong S=O stretches at 1350–1400 cm⁻¹ and S-F vibrations at 800–850 cm⁻¹ .
Q. What are the primary chemical reactivity patterns of this compound in nucleophilic substitution reactions?
- Methodological Answer : The sulfonyl fluoride group acts as an electrophile, reacting with nucleophiles (e.g., amines, thiols) under mild conditions (room temperature, polar aprotic solvents like DMF). For example:
- Amine Substitution : React with primary amines (1.2 eq.) in THF at 25°C to yield sulfonamides .
- Thiol Coupling : Use catalytic base (e.g., NaHCO₃) in acetonitrile to form thioether derivatives .
- Hydrolysis Sensitivity : Avoid aqueous conditions; moisture leads to hydrolysis to sulfonic acid.
Advanced Research Questions
Q. How can researchers optimize reaction conditions for introducing diverse functional groups via sulfonyl fluoride substitution while minimizing side reactions?
- Methodological Answer :
- Solvent Selection : Use anhydrous DMF or THF to suppress hydrolysis.
- Catalysis : Add Cu(I) salts (e.g., CuCl) to enhance regioselectivity in aromatic substitutions .
- Temperature Control : Lower temperatures (0–25°C) reduce competing elimination or oxidation .
- Workflow Example : For coupling with boronic acids, employ Pd(PPh₃)₄ (5 mol%) in degassed toluene/EtOH (3:1) at 80°C for Suzuki-Miyaura reactions .
Q. What strategies are recommended for resolving contradictory data regarding the compound's stability under different pH and temperature conditions?
- Methodological Answer :
- Stability Profiling : Conduct accelerated degradation studies:
- pH Stability : Test in buffers (pH 3–10) at 25°C and 40°C, monitoring via HPLC .
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>150°C common for sulfonyl fluorides) .
- Contradiction Resolution : Compare results across analytical methods (e.g., NMR vs. LC-MS) to distinguish degradation products from synthetic intermediates .
Q. How does steric and electronic modulation of the pyridine ring influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing sulfonyl fluoride group meta to fluorine enhances electrophilicity at C-2 and C-4 positions, favoring Pd-catalyzed couplings (e.g., Stille, Heck) .
- Steric Considerations : Substituents at C-2 or C-6 hinder reactivity; use bulky ligands (e.g., XPhos) to mitigate steric effects in couplings .
- Case Study : Compare coupling efficiency with/without methyl groups at C-2 (see analogous compounds in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
